butyl 3-[(3-bromobenzoyl)amino]benzoate
Description
Butyl 3-[(3-bromobenzoyl)amino]benzoate is a structurally complex benzoate ester characterized by a butyl ester group, a central benzoate moiety, and a substituted 3-bromobenzoylamino group at the meta position. Its molecular formula is C₁₈H₁₇BrNO₃, with a molecular weight of 390.24 g/mol. The compound’s structure integrates both aromatic and ester functionalities, with the bromine atom and benzoylamino group contributing to its electronic and steric properties.
This compound is likely synthesized via amidation and esterification reactions, analogous to methods described for related benzoylamino derivatives . For instance, the preparation of methyl 3-arylamino-2-benzoylaminobut-2-enoate involves heating with polyphosphoric acid (PPA), suggesting that similar conditions could facilitate the formation of the benzoylamino linkage in the target compound . Potential applications include use as a pharmaceutical intermediate or in conjugation chemistry, as seen in analogous benzoate esters functionalized for antibody labeling .
Properties
IUPAC Name |
butyl 3-[(3-bromobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-2-3-10-23-18(22)14-7-5-9-16(12-14)20-17(21)13-6-4-8-15(19)11-13/h4-9,11-12H,2-3,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFGLXGVGGZFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following sections compare butyl 3-[(3-bromobenzoyl)amino]benzoate with structurally related compounds, focusing on physicochemical properties, degradation pathways, and biological effects.
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Benzoate Derivatives
| Compound Name | Molecular Formula | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₈H₁₇BrNO₃ | 3-Bromobenzoyl, amino, butyl | Ester, amide, aryl bromide |
| Butyl benzoate | C₁₁H₁₄O₂ | None (parent structure) | Ester |
| Butyl-o-hydroxybenzoate | C₁₁H₁₄O₃ | Hydroxyl at ortho position | Ester, phenol |
| N-Succinimidyl 3-astatobenzoate | C₁₁H₁₀NO₄At | Succinimidyl, astato | Ester, activated carbonyl |
- Key Observations: The bromine atom in the target compound enhances molecular polarity and may influence reactivity (e.g., susceptibility to nucleophilic substitution) compared to non-halogenated analogs like butyl benzoate.
Degradation Pathways
Table 2: Degradation Products of Benzoate Esters
- Key Observations: Butyl benzoate undergoes photolytic cleavage of the ester bond, yielding hydroxylated derivatives and carboxylic acids . The amide group in the target compound is less labile than ester bonds under basic conditions, suggesting greater stability against hydrolysis compared to butyl benzoate.
Table 3: Toxicity Data for Alkyl Benzoates
- The amide group could reduce volatility and dermal absorption compared to methyl or ethyl benzoates, altering exposure risks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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